molecular formula C9H12OS B2878092 4-(Ethylthio)-2-methylphenol CAS No. 18979-85-6

4-(Ethylthio)-2-methylphenol

Cat. No.: B2878092
CAS No.: 18979-85-6
M. Wt: 168.25
InChI Key: JWSTUXKSAUURKX-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-methylphenol is an organic compound characterized by the presence of an ethylthio group attached to the fourth position of a phenol ring, with a methyl group at the second position

Mechanism of Action

Target of Action

Similar compounds such as rhodium complexes have been found to interact with various biological targets including dna, rna, protein kinases, and other biomolecules . These interactions can lead to a broad range of therapeutic activities including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .

Mode of Action

For instance, some rhodium complexes have been found to interact with DNA by inserting their naphthalimide moieties between the planar bases of B-DNA . This interaction leads to inhibition of DNA replication and consequently, cell death .

Biochemical Pathways

Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis . This interaction leads to ATP depletion, a decrease in the oxygen consumption rate, and overexpression of the cytochrome bd oxidase in M. tb .

Pharmacokinetics

It is known that the pharmacokinetics of large molecule therapeutics like this compound can be complex . They often exhibit slow distribution and elimination primarily through catabolism to peptides and amino acids .

Result of Action

Based on the actions of similar compounds, it can be inferred that the compound may lead to changes in cellular functions, such as dna replication, atp production, and oxygen consumption .

Action Environment

For instance, a study on the inhibition of copper corrosion in 3.5% NaCl solutions by a pyrimidine derivative showed that the compound’s performance was influenced by the saline environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-methylphenol typically involves the alkylation of 2-methylphenol (o-cresol) with ethylthiol. One common method is the Friedel-Crafts alkylation reaction, where o-cresol reacts with ethylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 2-methylphenol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Methylphenol.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

4-(Ethylthio)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio-2-methylphenol: Similar structure but with a methylthio group instead of an ethylthio group.

    4-Isopropylthio-2-methylphenol: Contains an isopropylthio group, offering different steric and electronic properties.

Uniqueness

4-(Ethylthio)-2-methylphenol is unique due to the specific positioning of the ethylthio and methyl groups on the phenol ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

4-ethylsulfanyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSTUXKSAUURKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-85-6
Record name 4-(ethylsulfanyl)-2-methylphenol
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